molecular formula C28H27N3O6 B14947849 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B14947849
M. Wt: 501.5 g/mol
InChI Key: ZHMGSWDMUSVDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole ring, an imidazolidinone core, and a propoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Construction of Imidazolidinone Core: The imidazolidinone core is formed by the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Introduction of Propoxyphenyl Group: The propoxyphenyl group is introduced through a nucleophilic substitution reaction, where a propoxyphenyl halide reacts with the imidazolidinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazolidinone core, converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Substituted propoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxole ring and imidazolidinone core are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. The propoxyphenyl group further enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(1,3-benzodioxol-5-yl)-2-propanol
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Uniqueness

Compared to similar compounds, 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to its complex structure, which combines multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H27N3O6/c1-2-14-35-22-11-9-20(10-12-22)29-26(32)16-23-27(33)31(21-6-4-3-5-7-21)28(34)30(23)17-19-8-13-24-25(15-19)37-18-36-24/h3-13,15,23H,2,14,16-18H2,1H3,(H,29,32)

InChI Key

ZHMGSWDMUSVDNJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.